![molecular formula C46H43Cl2FeNOP2Ru B2555538 Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane CAS No. 212133-11-4](/img/structure/B2555538.png)

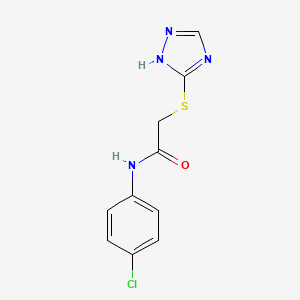

Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane is a useful research compound. Its molecular formula is C46H43Cl2FeNOP2Ru and its molecular weight is 915.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Gold-catalyzed Cycloisomerization

A study by Li et al. (2014) explores a synthetic method for preparing 1H-cyclopenta[b]naphthalenes, cis-cyclopenten-2-yl δ-diketones, and bicyclo[3.2.0]hepta-1,5-dienes efficiently through gold-catalyzed cycloisomerization of 1,6-diyne esters. This method utilizes the electronic and steric differences in gold(I) complexes with phosphine and NHC ligands, and gold(III) complexes, combined with substrate substitution patterns (Li et al., 2014).

Photoluminescence Properties of Cyclopentadiene Derivatives

Zhang et al. (2013) synthesized a series of cyclopentadiene derivatives exhibiting aggregation-induced emission enhancement (AIEE) characteristics. These compounds display solvent-dependent fluorescence emissions, which are influenced by intermolecular C–H…π interactions and X-aggregation molecule stacking (Zhang et al., 2013).

Palladium- and Rhodium-Catalysed Cyclisation

Grigg et al. (1984) reported that certain hepta-1,6-dienes cyclise to form 4,4-disubstituted 1,2-dimethylcyclopent-2-enes and 1-methyl-2-methylenecyclopentanes using palladium acetate and chlorotris(triphenylphosphine)rhodium(I) catalysts, respectively. This research contributes to understanding mechanisms in catalytic processes involving cyclopentenes and methylenecyclopentenes (Grigg et al., 1984).

Thermochemistry of Cyclopentadiene Derivatives

Catoire et al. (2003) focused on the thermochemistry of various cyclopenta-1,3-diene derivatives. Their research presented gas-phase thermochemical properties, obtained from high-level ab initio quantum chemistry calculations, for these compounds, which are significant in combustion modeling (Catoire et al., 2003).

Cobalt-Catalyzed Cycloaddition

Hilt et al. (2008) explored the cobalt-catalyzed [2+2+2] cycloaddition of two alkynes and a 1,3-diene, yielding vinyl-substituted cyclohexa-1,3-diene derivatives. This study contributes to the development of new methodologies for synthesizing cyclohexa-1,3-dienes (Hilt et al., 2008).

pH Indicators from Cyclopentadiene Derivatives

Nourmohammadian et al. (2007) discovered that (triphenylphosphoranylidene)cyclopenta-1,3-dienes with zwitterionic resonance structures can act as new pH indicators. These compounds exhibited strong colors with high extinction coefficients in the alkali pH range, demonstrating their potential as pH indicators in specific pH ranges (Nourmohammadian et al., 2007).

Propiedades

Número CAS |

212133-11-4 |

|---|---|

Fórmula molecular |

C46H43Cl2FeNOP2Ru |

Peso molecular |

915.62 |

Nombre IUPAC |

cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane |

InChI |

InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q-1;;-1;;;2*+2/p-2/t21-;;;;;;/m1....../s1 |

Clave InChI |

RKBAYBDGVOXZHR-KOFDSZFWSA-L |

SMILES |

CC(C)C1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2555459.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2555460.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2555461.png)

![6-Chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B2555462.png)

![Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2555463.png)

![6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2555465.png)

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2555466.png)

![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)

![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)

![2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2555475.png)